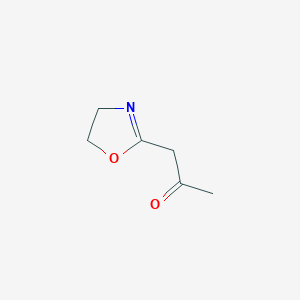
1-(4,5-Dihydrooxazol-2-yl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dihydrooxazol-2-yl)acetone is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
1-(4,5-Dihydrooxazol-2-yl)acetone has the molecular formula C6H9NO2 and is characterized by the presence of an oxazoline ring. This structure imparts specific reactivity and biological activity, making it a valuable compound in various research areas. The oxazoline moiety is known for its ability to participate in diverse chemical reactions, including cycloadditions and nucleophilic substitutions.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications. Its derivatives have shown promising biological activities, including:
- Antimicrobial Activity : Compounds derived from this compound have demonstrated effectiveness against various bacterial strains. Research indicates that modifications to the oxazoline ring can enhance antimicrobial potency, making these compounds candidates for developing new antibiotics .
- Anticancer Properties : Studies have explored the anticancer potential of this compound derivatives. The oxazoline structure has been linked to the inhibition of key enzymes involved in cancer cell proliferation, suggesting a pathway for developing novel anticancer agents .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to be used in:
- Synthesis of Heterocycles : The compound can be transformed into various heterocyclic compounds through cyclization reactions. This property is particularly useful in designing new drugs with improved efficacy and safety profiles .
- Functionalization Reactions : The oxazoline ring can undergo functionalization to introduce different substituents, enhancing the compound's chemical diversity and potential applications in pharmaceuticals .
Case Study 1: Antimicrobial Activity
A study conducted by Ahsan et al. focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
| Compound | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Derivative A | 15 | 50 |
| Derivative B | 20 | 25 |
| Standard Antibiotic | 18 | 30 |
Case Study 2: Anticancer Activity
In another study exploring the anticancer effects of oxazoline derivatives, researchers synthesized several compounds based on this compound and tested them against various cancer cell lines. Notably, one derivative showed an IC50 value of 10 µM against A549 lung cancer cells, indicating potent anticancer activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative C | 10 | A549 |
| Derivative D | 25 | MCF7 |
| Control | >50 | A549 |
Propiedades
Número CAS |
13670-39-8 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
1-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h2-4H2,1H3 |
Clave InChI |
MZKKDCLSTQPJPX-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=NCCO1 |
SMILES canónico |
CC(=O)CC1=NCCO1 |
Key on ui other cas no. |
13670-39-8 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













